1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a dimethylamino group and a trifluoroethanone moiety
Preparation Methods
The synthesis of 1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-(dimethylamino)pyridine and trifluoroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acylation process.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The trifluoroethanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with potential biological activity.
Scientific Research Applications
1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone has been explored for various scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanone moiety can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the target protein. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanol: This compound differs by the presence of an alcohol group instead of a ketone, leading to different reactivity and biological activity.
1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroacetamide:
1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoromethane:
Properties
IUPAC Name |
1-[6-(dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)7-4-3-6(5-13-7)8(15)9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILUSABCXQDYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444376 | |
Record name | 1-[6-(Dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230305-78-9 | |
Record name | 1-[6-(Dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.